N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and methoxy and methyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and propan-2-yl groups. The final steps involve the addition of the methoxy and methyl groups to the pyrazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H23N5O |
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Molecular Weight |
289.38 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5O/c1-10(2)20-12(7-13(17-20)11-5-6-11)8-16-14-9-19(3)18-15(14)21-4/h7,9-11,16H,5-6,8H2,1-4H3 |
InChI Key |
OPBUVKLVWIEMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3OC)C |
Origin of Product |
United States |
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